1-(p-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
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Description
1-(p-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C20H16N4O2 and its molecular weight is 344.374. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Synthesis and Antimicrobial Activity : The synthesis of novel heterocyclic compounds, including pyridazinone derivatives, has been explored for their potential antimicrobial activities. For example, pyrazolyl-substituted 2(3H)-furanone derivatives have shown promising antimicrobial properties, indicating the potential of such compounds in developing new antimicrobial agents (El-Azab et al., 2018).
Antifeedant and Insect Growth Regulatory Properties : Some oxadiazolyl 3(2H)-pyridazinone derivatives have demonstrated significant antifeedant activities against certain insect pests, suggesting their utility in pest management strategies. The inhibition of larval growth and digestive physiology in pests like the armyworm has been documented, highlighting the potential of these compounds in agricultural applications (Huang et al., 2008).
Fungicidal and Plant Growth Activities : The synthesis of pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles has shown that these compounds possess fungicidal activity against wheat leaf rust. Additionally, some derivatives have been noted for their plant growth-stimulant activity, offering a pathway for the development of agricultural chemicals that can protect crops and enhance growth (Zou et al., 2002).
Antitumor and Anticancer Properties : Research into the antitumor activity of N-heterocycles derived from pyrazolyl-substituted 2(3H)-furanone has revealed that some compounds exhibit significant anticancer activity against various carcinoma cell lines. This underscores the potential therapeutic applications of these compounds in oncology (Abou-Elmagd et al., 2016).
Spectroscopic Characterization and Molecular Docking : Studies involving the synthesis and characterization of pyridazinone derivatives have provided insights into their molecular structure through spectroscopic analyses. Furthermore, molecular docking studies have explored their interactions with biological targets, suggesting avenues for drug design and discovery (Kalai et al., 2021).
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-13-3-7-15(8-4-13)19-21-20(26-23-19)18-17(25)11-12-24(22-18)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQUUOSAAGUEBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.